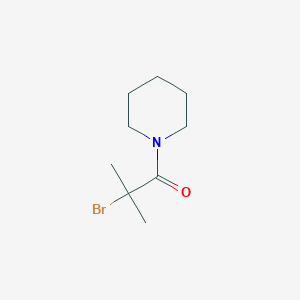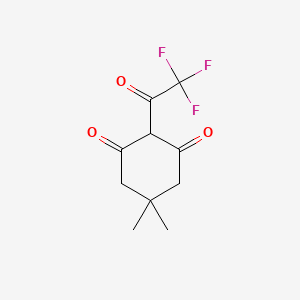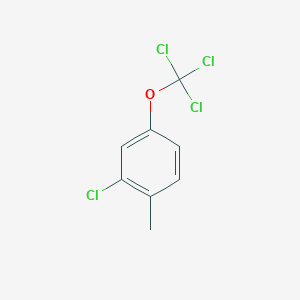
2-Chloro-1-methyl-4-(trichloromethoxy)benzene
説明
2-Chloro-1-methyl-4-(trichloromethoxy)benzene , also known by other names such as p-Chlorobenzotrichloride and 4-Chlorobenzotrichloride , is a chemical compound with the following properties:
- Molecular Formula : C<sub>7</sub>H<sub>4</sub>Cl<sub>4</sub>
- Molecular Weight : 229.919 g/mol
- IUPAC Name : 2-Chloro-1-methyl-4-(trichloromethoxy)benzene
- CAS Registry Number : 5216-25-1
Synthesis Analysis
The synthesis of this compound involves chlorination of toluene. Specifically, it is prepared by introducing chlorine atoms at specific positions on the benzene ring. The reaction proceeds through electrophilic aromatic substitution, where chlorine substitutes hydrogen atoms. The resulting product is 2-chloro-1-methyl-4-(trichloromethoxy)benzene .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring substituted with chlorine atoms and a trichloromethoxy group. The chlorine atoms are positioned at the 2nd and 4th carbon atoms, while the trichloromethoxy group is attached to the 1st carbon. The arrangement of these substituents affects the compound’s reactivity and properties.
Chemical Reactions Analysis
- Halogenation : The compound readily undergoes halogenation reactions due to the presence of chlorine atoms. For instance, it can react with other halogens (e.g., bromine) to form halogenated derivatives.
- Aromatic Substitution : The benzene ring allows for electrophilic aromatic substitution reactions. Various functional groups can be introduced at the different positions.
Physical And Chemical Properties Analysis
- Physical State : The compound is typically a colorless to pale yellow liquid.
- Melting Point : It melts at approximately 40°C.
- Boiling Point : It boils at around 220°C.
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
科学的研究の応用
Electrochemical Properties and Environmental Impact
- Electrochemical Reduction : A study explored the electrochemical reduction of methyl triclosan (a derivative of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene), showing its formation through microbial methylation of triclosan, a known environmental pollutant. This research contributes to understanding the environmental impact and electrochemical properties of such compounds (Peverly et al., 2014).
Chemical Synthesis and Catalysis
- Trifluoromethylation of Aromatic Compounds : A different study demonstrated the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of various aromatic compounds, including derivatives of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene, which is significant in synthetic chemistry (Mejía & Togni, 2012).
Organic Synthesis and Material Science
- Synthesis of Phthalocyanines : Researchers developed a new route for synthesizing 4-chloro-5-alkyl-phthalonitrile derivatives from 4,5-dichloro-phthalonitrile, which are crucial in the preparation of metallophthalocyanines, a class of compounds with extensive applications in material science and catalysis (Dinçer, Gül & Koçak, 2004).
Pharmacokinetics and Drug Metabolism
- Labelling of Cinaciguat : A study focused on the synthesis of 14C-labelled cinaciguat (a guanylate cyclase activator) for pharmacokinetic and drug metabolism studies. This involved the formation of a labelled intermediate, 1-(chloro[14C]methyl)-4-(2-phenylethyl)benzene, showcasing an application in pharmaceutical research (Seidel & Pleiss, 2010).
Catalysis and Environmental Applications
- Catalytic Conversions of Chlorinated Compounds : Another research investigated the catalytic activity of chlorinated benzenes, including derivatives of 2-Chloro-1-methyl-4-(trichloromethoxy)benzene, in relation to dioxin control using a vanadium-based catalyst. This study is pivotal in understanding the environmental implications and control of dioxin-like compounds (Lee & Jurng, 2008).
Safety And Hazards
- Toxicity : The compound is toxic and should be handled with care.
- Corrosiveness : It can cause skin and eye irritation.
- Environmental Impact : Due to its chlorinated nature, it may persist in the environment and pose risks to aquatic life.
将来の方向性
Research on 2-Chloro-1-methyl-4-(trichloromethoxy)benzene should focus on:
- Applications : Investigate potential applications in organic synthesis, pharmaceuticals, or materials science.
- Health Effects : Further study its toxicity and potential health risks.
- Environmental Fate : Understand its behavior in the environment and develop mitigation strategies.
特性
IUPAC Name |
2-chloro-1-methyl-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4O/c1-5-2-3-6(4-7(5)9)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEZROLAJQFKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237547 | |
| Record name | Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-methyl-4-(trichloromethoxy)benzene | |
CAS RN |
1404194-40-6 | |
| Record name | Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-1-methyl-4-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



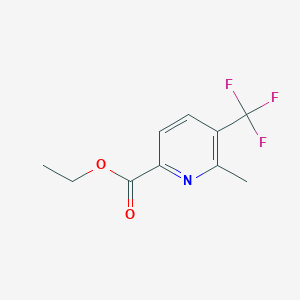
![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)
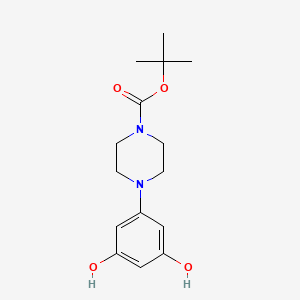
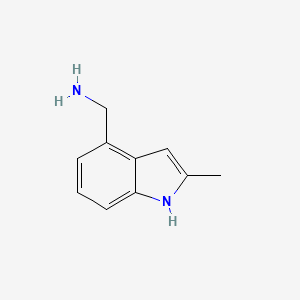
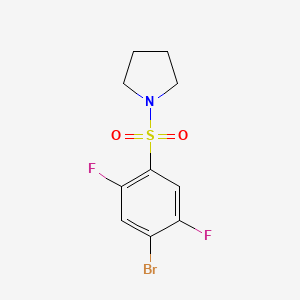
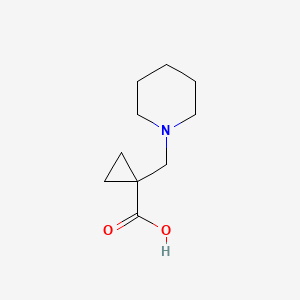
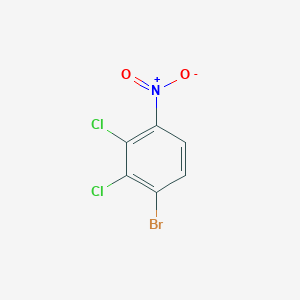
![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1404385.png)
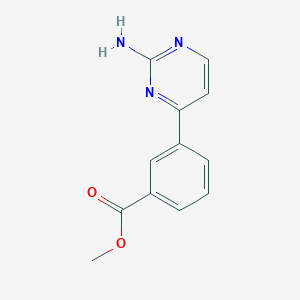
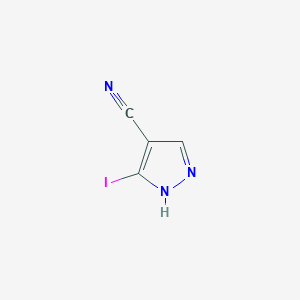
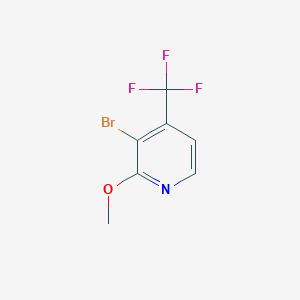
![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)
